Beta-Adrenoceptor Antagonist Potency: Penbutolol Is 4-5 Times More Potent Than Propranolol
In a comprehensive preclinical evaluation, penbutolol demonstrated approximately 4-fold higher beta-adrenergic blocking activity than propranolol across both in vivo and in vitro models [1]. Specifically, the antihypertensive effect of penbutolol in spontaneously hypertensive rats was more than 5 times stronger than that of propranolol [1]. Penbutolol was also 5 times more potent than propranolol in inhibiting isoproterenol-stimulated phosphorylase activity in the isolated heart, and 3 times stronger in suppressing isoproterenol-induced increases in plasma renin activity [1]. This potency advantage enables lower dosing requirements for equivalent beta-blockade.
| Evidence Dimension | Beta-adrenergic blocking potency (relative to propranolol) |
|---|---|
| Target Compound Data | Approximately 4-fold more active than propranolol (in vivo/in vitro); >5-fold stronger antihypertensive effect; 5-fold more potent in phosphorylase inhibition; 3-fold more potent in PRA suppression |
| Comparator Or Baseline | Propranolol (reference = 1x) |
| Quantified Difference | 4-5x greater potency overall; up to >5x for antihypertensive effect |
| Conditions | Spontaneously hypertensive rats (antihypertensive); isolated heart (phosphorylase activity); reserpine-pretreated rats (PRA) |
Why This Matters
Higher potency enables lower absolute doses to achieve therapeutic beta-blockade, potentially reducing the burden of non-specific or off-target effects relative to propranolol.
- [1] Kaiser J, Härtfelder G, Lindner E, Schölkens B. On the pharmacology of the beta-receptor blocker penbutolol. Arzneimittelforschung. 1980;30(3):420-427. PMID: 6992788. View Source
